molecular formula C15H14ClNO3 B3172056 Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate CAS No. 946714-86-9

Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate

Cat. No.: B3172056
CAS No.: 946714-86-9
M. Wt: 291.73 g/mol
InChI Key: XVWDNQZDTPADBJ-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate (CAS: 946714-86-9) is a synthetic organic compound featuring a biphenyl ether core with a 2-amino-6-chloro substitution on the phenoxy ring and a methyl acetate group at the para position of the main phenyl ring. This compound is utilized in pharmaceutical and materials research, particularly as an intermediate in drug synthesis. Its molecular formula is C₁₅H₁₃ClNO₃, with a molecular weight of 290.72 g/mol (calculated).

Properties

IUPAC Name

methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-14(18)9-10-5-7-11(8-6-10)20-15-12(16)3-2-4-13(15)17/h2-8H,9,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWDNQZDTPADBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate typically involves the reaction of 2-amino-6-chlorophenol with 4-bromophenylacetic acid methyl ester under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 2-amino-6-chlorophenol attacks the bromine-substituted carbon of the phenylacetic acid methyl ester .

Industrial Production Methods

This would include the use of industrial reactors, optimized reaction times, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Santa Cruz Biotechnology ()

The following compounds share the core biphenyl ether-acetate structure but differ in substituents:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents on Phenoxy Ring Key Differences vs. Target Compound
Methyl 2-[4-(2-aminophenoxy)phenyl]acetate (sc-328283) C₁₅H₁₄NO₃ 256.28 2-amino Lacks chloro group; reduced molecular weight and lipophilicity
Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate (sc-328286) C₁₅H₁₃ClNO₃ 290.72 4-amino, 2-chloro Substituent positional isomer; altered electronic effects
Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate (sc-328284) C₁₇H₂₃NO₃ 305.37 3-piperidinylmethoxy Bulky piperidine group; increased basicity and steric hindrance

Key Observations :

  • The absence of the chloro group in sc-328283 reduces its molecular weight by ~34 g/mol and may enhance solubility in polar solvents.
  • Positional isomerism in sc-328286 (4-amino vs. 2-amino) could alter hydrogen-bonding interactions in biological targets .

Derivatives with Varied Functional Groups

a) Methyl (2-chloro-6-nitrophenoxy)acetate (CAS: 669758-45-6)
  • Molecular Formula: C₉H₈ClNO₅
  • Molecular Weight : 245.61 g/mol
  • Substituents : 2-chloro, 6-nitro
  • Comparison: The nitro group (strong electron-withdrawing) deactivates the aromatic ring, making this compound less reactive in electrophilic substitutions compared to the target compound. The smaller size (C₉ vs.
b) Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate (CAS: 662154-29-2)
  • Molecular Formula : C₁₁H₁₁ClO₅
  • Molecular Weight : 258.65 g/mol
  • Substituents : 2-chloro, 4-formyl, 6-methoxy
  • The lower molecular weight suggests faster metabolic clearance .

Biological Activity

Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate is a compound of significant interest in biomedical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential and developing new drugs.

Chemical Structure and Properties

The compound has the molecular formula C15H14ClNO3C_{15}H_{14}ClNO_3 and a molecular weight of 291.73 g/mol. Its structure includes a chloro-substituted phenoxy group and an amino group, which are key to its biological interactions.

PropertyValue
Molecular FormulaC15H14ClNO3
Molecular Weight291.73 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study investigated its efficacy against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria.

Case Study: In vitro assays demonstrated that the compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

Anticancer Activity

The compound has also been explored for its anticancer potential. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.

Research Findings:

  • Cell Line Testing: In a study involving the HT29 colon cancer cell line, this compound exhibited an IC50 value of 25 µM, suggesting potent cytotoxic effects.
  • Mechanism of Action: The mechanism is believed to involve apoptosis induction through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells.

Table 2: Biological Activity Summary

Activity TypeAssay TypeResult
AntimicrobialMIC against S. aureus32 µg/mL
AnticancerIC50 against HT2925 µM
Apoptosis InductionCaspase-3 activityIncreased in treated cells

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and phenoxy groups facilitate hydrophobic interactions that may enhance binding affinity to target proteins.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation.
  • Receptor Modulation: It can modulate receptor activity, impacting signaling pathways related to cell survival and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate
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Methyl 2-[4-(2-amino-6-chlorophenoxy)phenyl]-acetate

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